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Compound of Interest

Compound Name: Chlorocyclooctane

CAS No.: 1556-08-7

Cat. No.: B075050 Get Quote

Structural Dynamics, Reactivity Profiles, and Synthetic
Applications of Medium-Ring Halides
Executive Summary
Chlorocyclooctane (

) represents a critical case study in "medium-ring" organic chemistry (8–11 membered rings).
Unlike its smaller homolog chlorocyclohexane, which exists in a clearly defined chair
conformation, chlorocyclooctane occupies a complex conformational energy landscape
dominated by transannular strain (Prelog strain). This guide provides a comprehensive analysis
of its physicochemical properties, unique reactivity governed by I-strain (Internal strain), and its
utility as a scaffold in advanced organic synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
Chlorocyclooctane is a colorless, combustible liquid with a characteristic camphor-like odor.

Its physical behavior is distinct from acyclic alkyl chlorides due to the lipophilicity and steric bulk

of the cyclooctyl ring.

Table 1: Physicochemical Specifications
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Property Value Condition/Note

CAS Registry Number 1556-08-7

Molecular Formula

Molecular Weight 146.66 g/mol

Boiling Point 80–82 °C
@ 8 mmHg (Reduced

Pressure)

Boiling Point (Est.) 200.5 °C @ 760 mmHg (Atmospheric)

Density 0.950 g/cm³ @ 25 °C

Refractive Index (

)
1.4760 Estimated

Flash Point 64 °C Closed Cup

Solubility Insoluble in
Soluble in EtOH,

,

Vapor Pressure ~0.46 mmHg @ 25 °C

Technical Note: The boiling point of chlorocyclooctane is significantly higher than

chlorocyclohexane (bp 142°C), attributed to the increased London dispersion forces generated

by the larger eight-carbon surface area.

Structural Dynamics: The Medium-Ring Effect
The reactivity of chlorocyclooctane cannot be understood without analyzing its conformation.

Unlike cyclohexane, which resides in a strain-free chair, cyclooctane derivatives suffer from

Transannular Strain (Prelog Strain).
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Conformational Landscape
The cyclooctane ring fluctuates between several high-energy conformers. The Boat-Chair (BC)

is generally the global minimum, but the Crown and Boat-Boat conformers are accessible at

room temperature.

Transannular Interactions: Hydrogen atoms on opposite sides of the ring (

and

) are forced into proximity (approx. 2.0 Å), creating significant van der Waals repulsion.

Substituent Placement: The chlorine atom prefers a "pseudo-equatorial" position to minimize

1,3-diaxial-like interactions, but this placement is often compromised by the ring's need to

relieve transannular H-H repulsion.

Visualization: Conformational Energy & Substitution
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Figure 1: Conformational interconversion landscape of the cyclooctane ring. The chlorine

substituent introduces dipole effects that stabilize the Boat-Chair form.

Reactivity Profile: I-Strain and Substitution
The core principle governing chlorocyclooctane reactivity is I-Strain (Internal Strain). This

concept explains the variance in reaction rates compared to 6-membered rings.
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Nucleophilic Substitution ( ) - Highly Retarded
reactions on chlorocyclooctane are exceptionally slow, often 100x slower than
chlorocyclohexane.

Mechanistic Barrier: The backside attack required for

is sterically hindered by the transannular hydrogens. The incoming nucleophile must
navigate a "picket fence" of hydrogen atoms to reach the

orbital of the C-Cl bond.

Solvolysis ( ) & Elimination - Accelerated
Conversely, reactions passing through an

transition state (carbocation or alkene) are accelerated.

Strain Relief: Changing the hybridization from

(109.5°) to

(120°) expands the bond angles, significantly relieving the transannular crowding and
torsional strain inherent to the medium ring.

Transannular Shifts: The formation of a carbocation at

often triggers a 1,5-hydride shift, moving the positive charge to

. This leads to product mixtures where the nucleophile attaches at positions remote from the
original chlorine.

Visualization: Reaction Pathways
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Figure 2: Divergent reaction pathways. Note the preference for pathways that relieve ring strain

(Elimination/Rearrangement) over direct substitution.

Synthesis & Experimental Protocols
Synthesis from Cyclooctene (Hydrochlorination)
The most reliable route for high-purity chlorocyclooctane is the hydrochlorination of (Z)-

cyclooctene. This avoids the radical mixtures seen in direct alkane chlorination.

Protocol:

Reagents: (Z)-Cyclooctene (1.0 eq), Dry HCl gas (excess).

Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).

Procedure:

Cool the cyclooctene solution to 0°C under
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atmosphere.

Bubble dry HCl gas slowly through the solution for 2 hours.

Monitor consumption of alkene via TLC (stain with

).

Workup: Wash with saturated

(aq) to neutralize acid, dry over

, and concentrate in vacuo.

Purification: Vacuum distillation (bp ~80°C @ 8 mmHg).

Synthesis from Cyclooctanol (Appel Reaction)
For laboratory-scale preparation requiring mild conditions.

Protocol:

Reagents: Cyclooctanol (1.0 eq),

(solvent/reagent), Triphenylphosphine (

, 1.1 eq).

Procedure:

Dissolve cyclooctanol and

(caution: toxic) in DCM.

Add

in portions at room temperature.

Reflux for 3 hours.

Mechanism:
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abstracts oxygen, driving the formation of the alkyl chloride with inversion of configuration
(though conformational flux makes stereochemistry less distinct).

Applications in Drug Development
Chlorocyclooctane serves as a specialized lipophilic scaffold.

Bioisostere for Cyclohexyl Groups: In Medicinal Chemistry, replacing a cyclohexyl group with

a cyclooctyl group increases the

(lipophilicity) and alters the spatial volume of the ligand. This is useful for filling large
hydrophobic pockets in enzyme active sites (e.g., GPCR ligands).

Polymer Chemistry: Used as a monomeric precursor for functionalizing polyolefins via radical

grafting, introducing pendant cyclooctyl rings that modify the glass transition temperature (

) of the polymer.

Safety & Handling (MSDS Summary)
GHS Classification:

Flammable Liquid (Category 4): Combustible.[1] Keep away from open flames.

Skin/Eye Irritant (Category 2/2A): Causes reversible inflammation.

Storage: Store under inert gas (

) in a cool, well-ventilated area. Decomposes slowly upon exposure to light and moisture,
liberating HCl.

Disposal: Incineration in a chemical waste combustor equipped with an afterburner and

scrubber (to neutralize HCl emissions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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